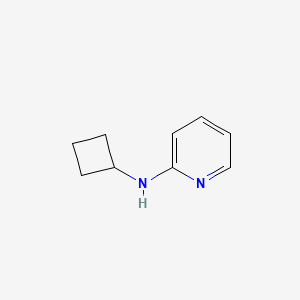

N-cyclobutylpyridin-2-amine

Description

Context and Significance in Contemporary Organic Chemistry

In the landscape of modern organic chemistry, the development of new synthetic methodologies and the investigation of structure-activity relationships are paramount. N-cyclobutylpyridin-2-amine serves as a valuable model system for exploring these areas. The presence of both an aromatic pyridine (B92270) ring and a strained cyclobutyl group offers a unique electronic and steric environment, influencing its reactivity and potential as a ligand or building block in more complex molecular architectures. The study of such compounds contributes to a deeper understanding of fundamental chemical principles and can pave the way for the discovery of novel catalysts, materials, and therapeutic agents.

The synthesis of N-substituted aminopyridines is a significant focus in contemporary research, with applications ranging from medicinal chemistry to materials science. The introduction of a cyclobutyl group, in particular, can modulate a molecule's lipophilicity and conformational flexibility, properties that are critically important in the design of bioactive compounds. Research into derivatives like 5-(5-cyclobutylpyridin-2-yl) pyrimidin-2-amine has highlighted the importance of the cyclobutyl-pyridine motif in influencing biological activity, suggesting that the parent compound, this compound, is a scaffold of considerable interest. semanticscholar.org

Overview of Structural Peculiarities and their Research Implications

The structure of this compound is characterized by the fusion of a planar, electron-deficient pyridine ring with a non-planar, strained cyclobutylamine (B51885) moiety. This combination gives rise to several structural peculiarities with significant research implications:

Conformational Restriction: The cyclobutyl group, while more flexible than a cyclopropyl (B3062369) group, still imposes considerable conformational restraint on the amino linkage. This can influence the molecule's ability to bind to biological targets by locking it into a limited number of preferred conformations.

Electronic Effects: The nitrogen atom of the pyridine ring is electron-withdrawing, which reduces the basicity of the exocyclic amino group compared to a simple alkylamine. The interplay of electronic effects between the pyridine ring and the cyclobutyl group can be probed through spectroscopic and computational methods to understand their impact on reactivity.

Lipophilicity: The cyclobutyl group increases the lipophilicity of the molecule compared to its non-alkylated or smaller-alkyl-substituted counterparts. This property is of great interest in medicinal chemistry, as it can affect a molecule's ability to cross cell membranes.

These structural features make this compound a compelling candidate for studies in medicinal chemistry, where the fine-tuning of molecular properties is crucial for optimizing biological activity.

Positioning within the Broader Class of Pyridine-Amine Derivatives

Pyridine-amine derivatives constitute a vast and important class of organic compounds with a wide array of applications. enpress-publisher.com Many approved drugs and compounds in clinical development contain the pyridine ring, which is often used to enhance solubility, bioavailability, and binding interactions with biological targets. nih.gov The amine substituent provides a handle for further functionalization and can participate in crucial hydrogen bonding interactions. nih.gov

Historical Context of Relevant Chemical Scaffolds in Research

The study of pyridine and its derivatives has a rich history dating back to the 19th century. However, it was in the mid-20th century that the systematic investigation of aminopyridines began to accelerate, driven by the discovery of their interesting biological properties. The development of new synthetic methods, such as transition metal-catalyzed cross-coupling reactions, has further fueled research in this area, allowing for the preparation of a wide variety of substituted pyridine-amine derivatives. smolecule.com

The introduction of cycloalkyl groups as substituents in organic molecules is also a well-established strategy in medicinal chemistry. The unique conformational and electronic properties of small rings like cyclobutane (B1203170) have been exploited to create compounds with improved pharmacological profiles. While specific historical data on this compound is limited in publicly available literature, its development can be seen as a logical progression in the ongoing exploration of pyridine-amine and cycloalkyl-containing scaffolds in academic and industrial research.

Data Tables

Table 1: General Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C9H12N2 |

| Molecular Weight | 148.21 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in organic solvents like methanol, dichloromethane |

Note: The physical properties are predicted based on the general characteristics of similar compounds and may not represent experimentally verified data.

Table 2: Comparison of Related Pyridine-Amine Derivatives

| Compound | Structural Difference from this compound | Key Research Finding | Reference |

| 2-Aminopyridine (B139424) | No N-substituent (primary amine) | Parent compound for many pyridine-amine derivatives. | |

| N-Methylpyridin-2-amine | N-methyl instead of N-cyclobutyl | Used in studies to understand the effect of small alkyl substitution. | acs.org |

| 5-tert-butyl-N-cyclobutylpyridin-2-amine | Additional tert-butyl group on the pyridine ring | Investigated for its specific substitution pattern. | nih.gov |

| 5-Bromo-N-cyclobutylpyridin-2-amine | Bromo substituent on the pyridine ring | Used as a building block in synthetic chemistry. | fluorochem.co.uk |

| 2-chloro-N-cyclobutylpyridin-3-amine | Chloro substituent and amine at position 3 | Studied for its potential in medicinal chemistry. |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclobutylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-7-10-9(6-1)11-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKJFXMOURMKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for N Cyclobutylpyridin 2 Amine and Its Analogues

Direct Synthetic Approaches to N-cyclobutylpyridin-2-amine

Direct approaches focus on the coupling of a pyridine (B92270) precursor with a cyclobutylamine (B51885) moiety. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.

Nucleophilic Aromatic Substitution Strategies on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a classical and direct method for forming C-N bonds on electron-deficient aromatic systems like pyridine. wikipedia.org In this approach, a halopyridine, typically 2-chloropyridine (B119429) or 2-bromopyridine (B144113), is treated with cyclobutylamine. The pyridine ring's electron-withdrawing nitrogen atom activates the 2- and 4-positions towards nucleophilic attack, facilitating the displacement of the halide leaving group. youtube.com

The reaction mechanism proceeds via an addition-elimination pathway, where the amine attacks the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. fishersci.se This intermediate is stabilized by the delocalization of the negative charge, particularly onto the ring nitrogen. youtube.com Subsequent elimination of the halide ion restores the aromaticity and yields the final product. The reactivity of the halopyridine is dependent on the nature of the leaving group, with the typical order being F > Cl > Br > I for the rate-determining addition step. nih.govresearchgate.net The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed and is often accelerated by heating.

A general reaction scheme is presented below:

X = Cl, Br

Base = K₂CO₃, Et₃N, etc.

Solvent = DMSO, DMF, NMP, etc.

| Reactant 1 | Reactant 2 | Base | Solvent | Condition | Product |

| 2-Halopyridine | Cyclobutylamine | K₂CO₃ | DMSO | Heat | This compound |

Reductive Amination Protocols Involving Cyclobutyl Ketone Precursors

Reductive amination, also known as reductive alkylation, offers an alternative pathway by forming the C-N bond through the reaction of a carbonyl compound with an amine. organicreactions.org For the synthesis of this compound, this protocol involves the condensation of 2-aminopyridine (B139424) with cyclobutanone (B123998).

The general two-step, one-pot process is illustrated as follows:

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product |

| 2-Aminopyridine | Cyclobutanone | NaBH(OAc)₃ | Dichloroethane (DCE) or Tetrahydrofuran (THF) | This compound |

Buchwald-Hartwig Amination and Related C-N Coupling Reactions

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This modern method has become indispensable for the synthesis of aryl and heteroaryl amines due to its broad substrate scope and high functional group tolerance, often overcoming the limitations of traditional methods like SNAr. fishersci.sewikipedia.org

The synthesis of this compound via this method involves the coupling of a 2-halopyridine (typically 2-bromopyridine or 2-chloropyridine) with cyclobutylamine. researchgate.net The catalytic cycle involves a palladium(0) species that undergoes oxidative addition into the carbon-halogen bond of the halopyridine. libretexts.org The resulting palladium(II) complex then coordinates with the amine. In the presence of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), the amine is deprotonated. researchgate.net The final step is reductive elimination from the palladium complex, which forms the desired C-N bond and regenerates the palladium(0) catalyst. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands like XPhos or BrettPhos often providing excellent results for challenging substrates like heteroaryl chlorides. rug.nl

| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent |

| 2-Bromopyridine | Cyclobutylamine | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, BINAP, or XPhos | NaOtBu | Toluene or Dioxane |

Ullmann-Goldberg Amination Routes

The Ullmann-Goldberg reaction is a copper-catalyzed method for the formation of C-N bonds, representing one of the earliest transition-metal-catalyzed cross-coupling reactions. scispace.comwikipedia.org While historically requiring harsh conditions such as high temperatures and stoichiometric amounts of copper, modern advancements have led to milder and more efficient ligand-assisted protocols. acsgcipr.orgnih.gov

In this context, this compound can be synthesized by coupling a 2-halopyridine with cyclobutylamine using a copper(I) catalyst, such as copper(I) iodide (CuI). iitk.ac.in The reaction often requires the addition of a ligand, such as 1,10-phenanthroline (B135089) or an amino acid like L-proline, to stabilize the copper catalyst and facilitate the coupling. scispace.com A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is also essential for the reaction to proceed. researchgate.net Although often superseded by palladium-catalyzed methods, the Ullmann-Goldberg reaction remains a viable and sometimes more cost-effective alternative. nih.gov

| Aryl Halide | Amine | Copper Source | Ligand | Base | Solvent |

| 2-Iodopyridine or 2-Bromopyridine | Cyclobutylamine | CuI | 1,10-Phenanthroline or L-Proline | K₂CO₃ or Cs₂CO₃ | DMF or DMSO |

Synthesis of Structurally Modified Analogues and Functional Derivatives

The synthesis of analogues of this compound often involves the introduction of functional groups onto the pyridine ring. This can be achieved either by using pre-functionalized pyridine starting materials in the coupling reactions described above or by direct functionalization of the this compound product.

Strategies for Pyridine Ring Functionalization (e.g., Halogenation, Nitration)

Direct functionalization of the pyridine ring in this compound is governed by the directing effects of the substituents. The ring nitrogen is deactivating towards electrophilic aromatic substitution, while the secondary amino group at the 2-position is a powerful activating, ortho-, para-directing group. The interplay of these effects dictates the regioselectivity of reactions like halogenation and nitration. The amino group directs incoming electrophiles to the 3- and 5-positions.

Halogenation: Electrophilic halogenation can introduce chlorine, bromine, or iodine onto the pyridine ring. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) are commonly used under mild conditions to install a halogen atom, typically at the 5-position, which is para to the activating amino group and less sterically hindered than the 3-position.

Nitration: Introducing a nitro group onto the pyridine ring requires careful consideration of reaction conditions. The strong acidity of typical nitrating mixtures (e.g., HNO₃/H₂SO₄) can lead to the protonation of the basic pyridine nitrogen and the exocyclic amine, deactivating the ring towards electrophilic attack. researchgate.net Therefore, protection of the amine or the use of milder nitrating agents may be necessary. The nitro group is expected to be directed primarily to the 5-position due to the activating effect of the amino group.

These functionalized analogues serve as valuable intermediates for further chemical diversification, allowing for the introduction of additional complexity through subsequent cross-coupling or substitution reactions. nih.gov

Diversification at the Cyclobutyl Moiety

The modification of the cyclobutyl group in this compound analogues is a key strategy for exploring structure-activity relationships. Methodologies for this diversification often involve the synthesis of pre-functionalized cyclobutane (B1203170) precursors that are subsequently coupled with the 2-aminopyridine core. Common strategies include the use of substituted cyclobutanones or cyclobutyl halides.

For instance, the reaction of 2-aminopyridine with various substituted cyclobutyl bromides can yield a range of analogues. The substituents on the cyclobutyl ring can be introduced using standard organic synthesis techniques prior to the N-alkylation step. This allows for the incorporation of a wide array of functional groups, including alkyl, aryl, hydroxyl, and amino groups, enabling a systematic investigation of the chemical space around this moiety.

Another approach involves starting with a functionalized cyclobutanone. Reductive amination of a substituted cyclobutanone with 2-aminopyridine, using a suitable reducing agent such as sodium triacetoxyborohydride, provides direct access to this compound derivatives with substituents on the four-membered ring.

Table 1: Examples of Precursors for Cyclobutyl Moiety Diversification

| Precursor Compound | Synthetic Target | Reaction Type |

|---|---|---|

| 3-Methoxycyclobutanone | N-(3-methoxycyclobutyl)pyridin-2-amine | Reductive Amination |

| 3-Phenylcyclobutanone | N-(3-phenylcyclobutyl)pyridin-2-amine | Reductive Amination |

| Cyclobutyl-1-carboxylic acid | N-(pyridin-2-yl)cyclobutane-1-carboxamide | Amide Coupling |

| 3-Bromocyclobutyl-1-ene | N-(cyclobut-2-en-1-yl)pyridin-2-amine | Nucleophilic Substitution |

Formation of Schiff Base Derivatives via Amine Condensation

The secondary amine in this compound is not suitable for direct Schiff base formation, which typically requires a primary amine. However, Schiff base chemistry is highly relevant to the synthesis of the parent 2-aminopyridine scaffold and its primary amine analogues. For example, 2-aminopyridine can react with a variety of aldehydes and ketones to form the corresponding N-arylidenepyridin-2-amine (a Schiff base). nih.govijcrt.org This reaction is a condensation process involving the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine (C=N) bond. nih.govscirp.org

The reaction is typically catalyzed by an acid and is reversible. nih.gov The formation of the imine can be driven to completion by removing water from the reaction mixture, often through azeotropic distillation. These Schiff bases are valuable intermediates; for instance, the reduction of the imine bond in (E)-N-benzylidenepyridin-2-amine using a reducing agent like sodium borohydride (B1222165) yields N-benzylpyridin-2-amine. nih.gov This two-step process of Schiff base formation followed by reduction represents an important synthetic route to N-substituted 2-aminopyridines.

Table 2: Schiff Base Formation with 2-Aminopyridine

| Aldehyde/Ketone | Product (Schiff Base) | Typical Conditions |

|---|---|---|

| Benzaldehyde | (E)-N-benzylidenepyridin-2-amine | Reflux in ethanol (B145695) or toluene |

| 5-Methylthiophene-2-carboxaldehyde | N-((5-methylthiophen-2-yl)methylene)pyridin-2-amine | Reflux in ethanol ijcrt.org |

| Cyclohexanone | N-(cyclohexylidene)pyridin-2-amine | Acid catalyst, Dean-Stark trap |

Acylation and Alkylation Reactions at the Amine Nitrogen

The secondary amine nitrogen in this compound is nucleophilic and can readily undergo acylation and alkylation reactions. These reactions are fundamental for synthesizing a wide array of derivatives with diverse functionalities.

Acylation: N-acylation introduces an acyl group (R-C=O) onto the amine nitrogen, forming an amide. This reaction is one of the most widely researched transformations in organic chemistry. researchgate.net It is typically achieved by treating this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. A continuous-flow acetylation method using acetonitrile (B52724) as the acetylating agent over an alumina (B75360) catalyst has also been developed for various amines, offering a safer alternative to traditional reagents. mdpi.com

Alkylation: N-alkylation involves the introduction of an alkyl group to the amine nitrogen. wikipedia.org A common method is the reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). masterorganicchemistry.com However, this reaction can be difficult to control, as the resulting tertiary amine can be more nucleophilic than the starting secondary amine, potentially leading to overalkylation and the formation of a quaternary ammonium (B1175870) salt (Menshutkin reaction). wikipedia.orgmasterorganicchemistry.com Alternative methods, such as reductive amination of aldehydes or ketones in the presence of the amine, provide a more controlled route to tertiary amines. Another advanced method involves the use of alcohols as alkylating agents in a "hydrogen borrowing" methodology, often catalyzed by ruthenium complexes. researchgate.net

Table 3: Representative Acylation and Alkylation Reactions

| Reagent Type | Example Reagent | Product Structure | Product Name |

|---|---|---|---|

| Acyl Chloride | Acetyl chloride | Acetyl group on N | N-acetyl-N-cyclobutylpyridin-2-amine |

| Acid Anhydride | Acetic anhydride | Acetyl group on N | N-acetyl-N-cyclobutylpyridin-2-amine |

| Alkyl Halide | Methyl iodide | Methyl group on N | N-cyclobutyl-N-methylpyridin-2-amine |

| Alcohol (cat.) | Benzyl alcohol | Benzyl group on N | N-benzyl-N-cyclobutylpyridin-2-amine researchgate.net |

Stereoselective Synthetic Approaches and Chiral Resolution Techniques

Enzymatic Biocatalysis for Asymmetric Amination

Enzymatic biocatalysis offers a powerful and green approach for the synthesis of chiral amines, which are crucial building blocks for pharmaceuticals. rsc.orgmdpi.com While direct enzymatic synthesis of this compound is not commonly reported, enzymes can be employed to produce chiral cyclobutylamine, a key precursor. Transaminases (TAs) and imine reductases (IREDs) are two major classes of enzymes used for asymmetric amination. nih.govscispace.com

Transaminases catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a ketone (cyclobutanone), producing a chiral amine with high enantiomeric purity. nih.gov Imine reductases catalyze the asymmetric reduction of a pre-formed imine or an imine formed in situ from a ketone and an amine source (like ammonia). rsc.orgscispace.com These enzymatic methods provide access to enantiomerically enriched cyclobutylamine, which can then be coupled with a suitable pyridine derivative (e.g., 2-chloropyridine) to yield chiral this compound.

Table 4: Enzymatic Approaches for Chiral Amine Synthesis

| Enzyme Class | Substrate | Key Transformation | Product Type |

|---|---|---|---|

| Transaminase (TA) | Ketone (e.g., Cyclobutanone) | Asymmetric amination | Chiral primary amine |

| Imine Reductase (IRED) | Ketone + Amine Source | Asymmetric reductive amination | Chiral primary or secondary amine rsc.org |

| Monoamine Oxidase (MAO) | Racemic Amine | Kinetic resolution via oxidation | Enantiopure amine mdpi.com |

Chemical N-Glycoconjugation of Amine Moieties

N-glycoconjugation, the attachment of a carbohydrate moiety to the nitrogen atom of an amine, can significantly modulate the physicochemical and biological properties of a molecule. nih.gov This strategy is particularly relevant in medicinal chemistry for applications such as creating novel prodrugs. nih.gov

A recently developed method for the chemical N-glycoconjugation of amines proceeds in a single step under mild conditions with high stereoselectivity. nih.gov This protocol involves the in-situ conversion of the amine moiety, such as the one in this compound, into a carbamate (B1207046) anion by bubbling carbon dioxide (CO2) through the reaction mixture. This nucleophilic carbamate then reacts with a glycosyl halide via an SN2-type reaction to form the N-glycosyl carbamate conjugate. nih.gov This bio-inspired approach avoids the need for multi-step operations or pre-functionalization of the amine, making it suitable for late-stage modifications. nih.govresearchgate.net

Chiral Auxiliary or Catalyst-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis. For a molecule like this compound, a chiral auxiliary could be employed in several ways.

One approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, to a precursor of the cyclobutyl ring (e.g., a cyclobutanecarboxylic acid). wikipedia.org The chiral auxiliary would then direct the stereoselective introduction of a nitrogen-containing functional group, which could be converted to the amine. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.orgsigmaaldrich.com For example, asymmetric alkylation of an imide formed between a chiral oxazolidinone and a carboxylic acid is a well-established method for creating chiral centers.

Alternatively, asymmetric catalysis can be used. For example, the synthesis of a chiral cyclobutane precursor could be achieved through a catalyst-mediated asymmetric reaction, such as a transition-metal-catalyzed hydrogenation or cyclization. These precursors would then be converted to the final this compound product.

Table 5: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Class | Example | Typical Application |

|---|---|---|

| Oxazolidinones | Evans Auxiliaries | Asymmetric aldol (B89426) reactions, alkylations |

| Sultams | Camphorsultam | Asymmetric Michael additions, Diels-Alder reactions wikipedia.org |

| Amino Alcohols | Pseudoephedrine | Asymmetric alkylation to form chiral carboxylic acids |

| Sulfinamides | tert-Butanesulfinamide | Synthesis of chiral amines from imines wikipedia.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each functional group possesses characteristic vibrational frequencies, allowing for its identification.

FT-IR spectroscopy is a cornerstone technique for identifying functional groups. For N-cyclobutylpyridin-2-amine, the spectrum is characterized by vibrations of the secondary amine, the pyridine (B92270) ring, and the cyclobutyl group.

As a secondary aromatic amine, a key feature in the FT-IR spectrum is the N-H stretching vibration. This typically appears as a single, relatively sharp band in the region of 3350–3310 cm⁻¹ orgchemboulder.com. The aromatic nature of the pyridine ring influences this absorption, potentially shifting it towards 3400 cm⁻¹ spectroscopyonline.com. The C-H stretching vibrations of the aromatic pyridine ring are expected in the 3100–3000 cm⁻¹ region, while the aliphatic C-H stretches of the cyclobutyl group appear just below 3000 cm⁻¹ rockymountainlabs.com.

The C-N stretching vibration for aromatic amines is typically strong and observed in the 1335–1250 cm⁻¹ range orgchemboulder.comlibretexts.org. The spectrum would also feature characteristic C=C and C=N stretching vibrations from the pyridine ring between 1600 cm⁻¹ and 1400 cm⁻¹. Furthermore, a broad and strong absorption corresponding to the N-H wagging (out-of-plane bending) is characteristic of secondary amines and is generally found in the 910–665 cm⁻¹ region orgchemboulder.com.

Expected FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |

|---|---|---|---|

| ~3400 | N-H Stretch | Secondary Aromatic Amine | Medium |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) | Medium-Weak |

| 3000-2850 | C-H Stretch | Aliphatic (Cyclobutyl) | Medium |

| 1600-1400 | C=C and C=N Stretch | Pyridine Ring | Strong-Medium |

| 1335-1250 | C-N Stretch | Aromatic Amine | Strong |

| 910-665 | N-H Wag | Secondary Amine | Strong, Broad |

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in the polarizability of a bond libretexts.org. While N-H and other polar group vibrations are often weaker in Raman spectra compared to FT-IR, the non-polar C-C bonds of the cyclobutane (B1203170) and pyridine rings are expected to produce strong signals.

The symmetric "ring breathing" vibration of the pyridine ring, typically found around 990-1030 cm⁻¹, is a characteristic and often intense band in Raman spectra. The C-H stretching vibrations of both the aromatic and aliphatic components will also be present. The C-C stretching and bending modes of the cyclobutane ring are expected to give rise to distinct signals in the fingerprint region (below 1500 cm⁻¹) cdnsciencepub.com. The Raman spectrum serves as a unique molecular fingerprint, valuable for identifying the compound and studying its structural properties researchgate.net.

Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) | Strong |

| 3000-2850 | C-H Stretch | Aliphatic (Cyclobutyl) | Strong |

| 1600-1550 | Ring Stretch | Pyridine Ring | Medium |

| ~1000 | Ring Breathing | Pyridine Ring | Strong |

| Below 1500 | C-C Stretch/Bend | Cyclobutyl Ring | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is the most powerful tool for elucidating the complete chemical structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. For this compound, the spectrum can be divided into the aromatic region for the pyridine protons and the aliphatic region for the cyclobutyl and amine protons.

Aromatic Region (δ 6.5-8.5 ppm): The pyridine ring protons will appear in this downfield region. Due to the electron-donating effect of the amino group, the proton at position 6 (ortho to the nitrogen) is expected to be the most deshielded (highest chemical shift), likely appearing as a doublet. The protons at positions 3, 4, and 5 will show characteristic splitting patterns (e.g., doublet, triplet of doublets) based on their coupling with adjacent protons nih.gov.

Amine Proton (Variable): The chemical shift of the N-H proton is variable and concentration-dependent, typically appearing as a broad singlet anywhere from δ 3.0 to 5.0 ppm or even further downfield libretexts.org.

Aliphatic Region (δ 1.5-4.5 ppm): The protons of the cyclobutyl group will resonate in this upfield region. The methine proton (CH) directly attached to the nitrogen will be the most downfield of this group due to the deshielding effect of the nitrogen atom. The remaining methylene (B1212753) (CH₂) protons of the cyclobutane ring will appear as complex multiplets further upfield nih.govnih.gov.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine H-6 | ~8.0-8.2 | Doublet (d) |

| Pyridine H-4 | ~7.4-7.6 | Triplet of Doublets (td) |

| Pyridine H-5 | ~6.7-6.9 | Doublet of Doublets (dd) |

| Pyridine H-3 | ~6.5-6.7 | Doublet (d) |

| N-H | Variable (e.g., 3.0-5.0) | Broad Singlet (br s) |

| Cyclobutyl CH-N | ~4.0-4.5 | Multiplet (m) |

| Cyclobutyl CH₂ | ~1.6-2.4 | Multiplet (m) |

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule.

Aromatic Carbons (δ 100-160 ppm): The carbon atom attached to the nitrogen (C2) will be the most downfield in the pyridine ring, expected around δ 155-160 ppm. The other pyridine carbons will appear in the δ 105-150 ppm range nih.govnih.gov.

Aliphatic Carbons (δ 15-60 ppm): The methine carbon of the cyclobutyl group attached to the nitrogen will be found in the δ 50-60 ppm range. The methylene carbons of the cyclobutyl ring will appear further upfield, typically between δ 15-35 ppm libretexts.orgchemguide.co.uk.

Cross-Polarization Magic-Angle Spinning (CPMAS) is a solid-state NMR technique that can be used to obtain ¹³C spectra of solid samples, providing information about the molecular structure in the solid state.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~158 |

| Pyridine C-6 | ~148 |

| Pyridine C-4 | ~138 |

| Pyridine C-3 | ~108 |

| Pyridine C-5 | ~115 |

| Cyclobutyl CH-N | ~55 |

| Cyclobutyl CH₂ (adjacent to CH-N) | ~30 |

| Cyclobutyl CH₂ (opposite CH-N) | ~15 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds libretexts.orgwikipedia.org. For this compound, COSY would show cross-peaks connecting:

Adjacent protons on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6).

The N-H proton with the adjacent cyclobutyl methine proton (CH-N).

Adjacent protons within the cyclobutyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom to which they are attached (one-bond ¹H-¹³C correlation) libretexts.org. It is invaluable for assigning carbon signals based on their attached, and often already assigned, protons. For example, the proton signal at ~8.0 ppm would show a cross-peak to the carbon signal at ~148 ppm, confirming their assignment as H-6 and C-6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH) libretexts.org. HMBC is essential for connecting different spin systems and identifying quaternary carbons. Key expected correlations would include:

The N-H proton to the pyridine C-2 and the adjacent cyclobutyl carbons.

The cyclobutyl methine proton (CH-N) to the pyridine C-2.

Pyridine protons to other carbons within the ring (e.g., H-6 to C-2 and C-4).

These 2D NMR techniques, used in concert, provide a detailed and unambiguous map of the molecular structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the precise molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. A search for HRMS data for this compound did not yield any specific experimental values for its exact mass. Such data would be instrumental in confirming the compound's molecular formula, C₉H₁₂N₂.

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, providing detailed structural information. This technique is particularly useful for confirming the connectivity of atoms within a molecule. The characteristic fragmentation patterns of amines often involve alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. For this compound, this would likely lead to specific fragment ions. However, no published tandem mass spectrometry studies detailing the fragmentation pathways of this compound were found.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Determination of Molecular Conformation and Torsion Angles

A crystallographic study of this compound would reveal the specific conformation of the cyclobutyl ring relative to the pyridin-2-amine moiety. Key torsion angles, which describe the rotation around specific bonds, would define the molecule's three-dimensional shape. No crystallographic information files (CIFs) or publications detailing these parameters for this compound are currently available.

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing elucidates the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the supramolecular assembly of molecules in the solid state. For this compound, potential N-H···N or N-H···π interactions could be significant in its crystal packing. The search for crystallographic data did not yield any information on these intermolecular interactions for the specified compound.

Hirshfeld Surface Analysis and Interaction Energy Calculations

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis, in conjunction with interaction energy calculations, provides a deeper understanding of the forces that stabilize the crystal structure. While this is a powerful method for analyzing crystallographic data, its application is contingent on the availability of a solved crystal structure, which is not the case for this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the properties of organic molecules. bris.ac.uk DFT offers a favorable balance between computational cost and accuracy, making it suitable for studying systems of this size.

A fundamental step in computational analysis is to find the molecule's most stable three-dimensional arrangement, known as geometry optimization. For N-cyclobutylpyridin-2-amine, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This would typically be performed using a functional like B3LYP or ωB97XD with a suitable basis set (e.g., 6-311G(d,p) or def2-TZVP).

Upon optimization, a wealth of electronic structure data becomes available:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and electronic stability.

Electron Density and Electrostatic Potential: These analyses reveal the distribution of electrons in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atoms of the pyridine (B92270) ring and the amine group are expected to be regions of high electron density.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the electronic effects of the cyclobutyl and pyridinyl groups.

| Parameter | Description | Expected Value |

|---|---|---|

| C-N (Amine) Bond Length | The distance between the amine nitrogen and the pyridine ring carbon. | ~1.38 Å |

| C-N-C Bond Angle | The bond angle around the exocyclic amine nitrogen. | ~125-129° |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -5.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 to 0.0 eV |

| HOMO-LUMO Gap | Energy difference indicating electronic stability. | ~5.0 to 5.5 eV |

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental results.

Infrared (IR) Spectroscopy: The calculation of vibrational frequencies allows for the prediction of an IR spectrum. For this compound, characteristic peaks would include N-H stretching vibrations (around 3400-3500 cm⁻¹), C-H stretching from both the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=N/C=C stretching from the pyridine ring (around 1500-1600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra. For instance, experimental ¹H NMR data for this compound has been reported, showing a characteristic signal for the proton on the pyridine carbon adjacent to the nitrogen at approximately 8.06 ppm. Computational models would aim to reproduce this and other signals, such as those for the cyclobutyl protons.

| Proton Group | Experimental Value (CDCl₃, 400 MHz) | Theoretically Predicted Value (Illustrative) |

|---|---|---|

| Pyridine C1-H | 8.06 | 8.0 - 8.2 |

| Pyridine C3-H/C4-H | 7.42 (m) | 7.3 - 7.6 |

| Amine N-H | Not Reported | 4.5 - 5.5 (broad) |

| Cyclobutyl CH (methine) | Not Reported | 4.2 - 4.6 |

| Cyclobutyl CH₂ (methylene) | Not Reported | 1.7 - 2.5 |

Conformational analysis studies the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. For this compound, the key degree of freedom is the rotation around the C2-NH bond, which dictates the orientation of the cyclobutyl group relative to the pyridine ring.

By systematically rotating this bond and calculating the energy at each step, an energy landscape can be constructed. This landscape reveals the most stable conformers (energy minima) and the energy barriers required to transition between them (saddle points). It is expected that conformers that minimize steric hindrance between the bulky cyclobutyl group and the pyridine ring would be the most stable.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum calculations focus on static, minimum-energy states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and flexibility of a molecule over time. In an MD simulation, the molecule is placed in a simulated environment (often a solvent box), and the classical equations of motion are solved for every atom over a set period, typically nanoseconds to microseconds.

For this compound, an MD simulation would reveal:

Conformational Sampling: How the molecule explores different conformations at a given temperature.

Flexibility Analysis: Root Mean Square Fluctuation (RMSF) calculations would quantify the mobility of different parts of the molecule, indicating which regions are rigid and which are flexible.

Solvent Interactions: The simulation would show how solvent molecules (e.g., water) arrange around the solute and form hydrogen bonds, which can influence conformation and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

QSAR is a ligand-based drug design technique that correlates the chemical structures of a series of compounds with their biological activities. While no specific QSAR models centered on this compound are prominent in the literature, one can describe how it would be incorporated into such a study.

If this compound were part of a library of compounds tested against a biological target (e.g., a protein kinase), a QSAR model could be developed. The process involves:

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing its physicochemical properties (e.g., LogP, molecular weight, electronic properties from DFT, shape descriptors) is calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that relates the descriptors to the observed biological activity (e.g., IC₅₀).

Model Validation: The model's predictive power is rigorously tested to ensure it is robust and not due to chance correlation.

A resulting QSAR model could predict the activity of new, unsynthesized analogues, guiding the design of more potent molecules. The model could highlight which features, such as the size and shape of the N-cyclobutyl group, are critical for the ligand-target interaction.

Identification of Key Structural Motifs Influencing Molecular Activity

The molecular architecture of a compound is intrinsically linked to its biological activity. Computational techniques, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in identifying the specific structural features, or motifs, that govern a molecule's efficacy.

A notable QSAR study focused on a series of 5-(5-cyclobutylpyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of 5-Lipoxygenase Activating Protein (FLAP), a key target in inflammatory diseases. semanticscholar.orgresearchgate.net This research utilized Kernel Partial Least Squares (KPLS) modeling to correlate molecular structures with their inhibitory activity. semanticscholar.org The analysis revealed that the 5-(5-cyclobutylpyridin-2-yl)pyrimidin-2-amine group itself is a critical structural motif for biological function. semanticscholar.org

Visualization of atomic contributions, where atoms are colored based on their positive (favorable) or negative (unfavorable) influence on activity, showed that most atoms within this core structure contribute positively. semanticscholar.orgresearchgate.net This finding strongly suggests that retaining this motif is crucial for potent FLAP inhibition. semanticscholar.org Furthermore, the study indicated that the cyclobutyl ring is a key component; substitutions of this ring with other structures were predicted to decrease the inhibitory activity. semanticscholar.org This underscores the specific spatial and electronic arrangement required for optimal interaction with the biological target.

The robustness of the 2D QSAR model developed in this study highlights its predictive power for designing novel compounds. researchgate.net

Table 1: Key Findings from QSAR Analysis of FLAP Inhibitors

| Model Aspect | Finding | Implication for Molecular Activity |

| Core Motif | The 5-(5-cyclobutylpyridin-2-yl)pyrimidin-2-amine group is crucial for activity. semanticscholar.org | Retention of this scaffold is essential for designing potent inhibitors. |

| Atomic Contribution | Most atoms in the core motif show a positive (green) contribution to activity. semanticscholar.orgresearchgate.net | The entire core structure favorably influences biological activity. |

| Key Substituent | The cyclobutyl ring is important for maintaining high activity. semanticscholar.org | Altering or replacing the cyclobutyl ring may lead to a loss of potency. |

| Predictive Model | A statistically significant 2D QSAR model was developed (R²=0.9624). researchgate.net | The model can reliably predict the biological activity of new derivatives based on their structure. researchgate.net |

Computational Approaches to Ligand Binding and Selectivity

Understanding how a ligand like this compound binds to its protein target is fundamental for drug design. Computational methods provide a dynamic, three-dimensional view of these interactions, guiding the development of more potent and selective molecules.

Molecular Docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com This method involves placing the ligand into the binding site of a protein and evaluating the interaction energy for different poses. For derivatives of this compound, docking studies can elucidate how the cyclobutyl group and the pyridin-2-amine core fit within the receptor's pocket and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. europeanreview.org

Binding Affinity Calculation methods, like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, are employed after docking to provide a more accurate estimation of the binding free energy. plos.org This allows for the ranking of different ligands based on their predicted affinity, helping to prioritize which compounds to synthesize and test. plos.org Such calculations can explain why small structural changes, like modifying the cyclobutyl group, can lead to significant differences in binding strength.

Solvent Mapping is another computational technique that identifies "hot spots" on a protein's surface that are crucial for ligand binding. nih.gov By moving small molecular probes around the receptor, this method can reveal the most favorable regions for placing specific functional groups, thereby guiding the rational design of ligands with improved selectivity and affinity. nih.gov

The analysis of protein-ligand crystal structures shows that a vast majority of hydrogen bond donors and acceptors within a binding site are satisfied. core.ac.uk Computational approaches can evaluate whether a docked pose leaves key hydrogen bonds unfulfilled, which can be a strong indicator of an incorrect binding mode. core.ac.uk

Computational Elucidation of Reaction Mechanisms and Reaction Pathways

Computational chemistry is a powerful tool for mapping the step-by-step journey of reactants transforming into products. fiveable.me This process, known as reaction mechanism elucidation, involves identifying transition states, intermediates, and the energy barriers associated with each step. fiveable.mersc.org By modeling the potential energy surface of a reaction, chemists can gain a detailed understanding of how a molecule like this compound might be synthesized or how it participates in further chemical transformations. fiveable.me

For example, the synthesis of related heterocyclic structures like 2-amino-pyridine-3,5-dicarbonitriles has been computationally investigated. The proposed mechanism involves several key steps:

Knoevenagel Condensation: An initial reaction between an aldehyde and malononitrile. researchgate.net

Michael Addition: The subsequent addition of a thiol to an intermediate, followed by the addition of a second molecule of malononitrile. researchgate.net

Cyclization and Dehydrogenation: The formation of the final dihydropyridine (B1217469) ring, which then loses hydrogen to form the aromatic pyridine product. researchgate.net

While a specific, detailed reaction mechanism for the synthesis of this compound is not available in the provided search results, the principles of computational elucidation remain the same. Density Functional Theory (DFT) and other quantum mechanical methods would be used to calculate the energies of all species along the proposed reaction coordinate, validating the most likely pathway. These computational studies are crucial for optimizing reaction conditions to improve yields and minimize byproducts in synthetic chemistry. fiveable.me

In Silico Screening and Virtual Library Design

In silico (computer-based) screening is a modern approach in drug discovery used to search vast databases of chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov This process is significantly faster and more cost-effective than traditional high-throughput screening.

The process typically begins with a known active scaffold or a designed core structure, such as this compound. From this starting point, a virtual library is created by computationally adding a wide variety of different chemical groups at various positions on the scaffold. For instance, a library based on the 5-(5-cyclobutylpyridin-2-yl)pyrimidin-2-amine scaffold was used to study FLAP inhibitors, comprising 173 unique derivatives. semanticscholar.org

This virtual library is then screened against a 3D model of the target protein using molecular docking algorithms. europeanreview.orgnih.gov The compounds are scored and ranked based on their predicted binding affinity and other properties. plos.org Advanced methods, including QSAR models and machine learning algorithms like AlphaFold2, can be integrated to improve the accuracy of these predictions and screen for potential protein-protein interactions. nih.govelifesciences.org

The top-ranking "hits" from the virtual screen are then selected for chemical synthesis and in vitro biological testing to validate their activity. nih.gov This targeted approach focuses laboratory resources on the most promising candidates, accelerating the discovery of novel therapeutic agents.

Reactivity Profiles and Mechanistic Investigations

Amine Nitrogen Reactivity

The secondary amine nitrogen in N-cyclobutylpyridin-2-amine possesses a lone pair of electrons, making it both basic and nucleophilic. This inherent nucleophilicity dictates its reactivity in a range of chemical reactions.

The lone pair of electrons on the amine nitrogen allows it to act as a potent nucleophile, readily attacking electrophilic centers. This reactivity is fundamental to the formation of new carbon-nitrogen bonds.

Nucleophilic Substitution: this compound is expected to react with alkyl halides in nucleophilic substitution reactions. In a typical SN2 mechanism, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This reaction leads to the formation of a tertiary amine, specifically a quaternary ammonium (B1175870) salt after alkylation. The initial product is a trialkylammonium halide salt, which can be deprotonated by a base to yield the neutral tertiary amine. However, the reaction can be difficult to control, as the product tertiary amine can also act as a nucleophile, leading to the formation of a quaternary ammonium salt if it reacts with another molecule of the alkyl halide.

Interactive Table: Nucleophilic Substitution with Alkyl Halides

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

|---|

Nucleophilic Addition: While less common for secondary amines on their own, they can participate in nucleophilic addition reactions, particularly to activated systems like Michael acceptors (α,β-unsaturated carbonyl compounds). The nitrogen adds to the β-carbon of the unsaturated system in a conjugate addition reaction.

A hallmark reaction of secondary amines is their condensation with aldehydes and ketones. Unlike primary amines which form imines, this compound reacts with carbonyl compounds to form enamines. youtube.comyoutube.com

The reaction is typically acid-catalyzed and proceeds through a multistep mechanism:

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

Dehydration: The hydroxyl group of the carbinolamine is protonated under acidic conditions, converting it into a good leaving group (water).

Iminium Ion Formation: The lone pair on the adjacent nitrogen helps to expel the water molecule, forming a positively charged iminium ion.

Deprotonation: Since the nitrogen lacks a proton to eliminate, a proton is removed from an adjacent carbon (the α-carbon of the original carbonyl compound) by a base (like the solvent or another amine molecule) to form the final, neutral enamine product with a carbon-carbon double bond. youtube.com

The optimal pH for this reaction is typically mildly acidic (around 4-5) to facilitate both the protonation of the carbonyl and the dehydration step without excessively protonating the nucleophilic amine. libretexts.org

Interactive Table: Amine-Carbonyl Condensation

| Amine Reactant | Carbonyl Reactant | Intermediate | Final Product |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Carbinolamine, Iminium Ion | Enamine |

Pyridine (B92270) Ring Reactivity

The pyridine ring in this compound is an aromatic heterocycle whose reactivity is significantly influenced by the nitrogen heteroatom and the activating cyclobutylamino substituent.

The pyridine ring is generally considered electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS). uoanbar.edu.iqwikipedia.org Furthermore, under the strongly acidic conditions often used for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more difficult.

However, the N-cyclobutylamino group at the C2-position is a powerful activating group. It donates electron density to the ring via resonance, opposing the inductive withdrawal of the ring nitrogen. This activating effect directs incoming electrophiles to the ortho and para positions relative to the amino group. In the case of a 2-amino substituent, this corresponds to the C3 and C5 positions. The directing effects are summarized below:

Amino Group (Activating): Directs ortho (C3) and para (C5).

Ring Nitrogen (Deactivating): Directs meta (C3, C5).

Both effects reinforce substitution at the C3 and C5 positions. The C5 position is often favored due to reduced steric hindrance compared to the C3 position, which is adjacent to the bulky cyclobutylamino group. Direct substitution at C4 or C6 is generally not observed. libretexts.org

Interactive Table: Regioselectivity in Electrophilic Aromatic Substitution

| Position | Influence of -NH-cyclobutyl | Influence of Ring Nitrogen | Overall Propensity |

|---|---|---|---|

| C3 | Activating (ortho) | Deactivating (meta) | Favorable |

| C4 | - | Deactivating (ortho) | Unfavorable |

| C5 | Activating (para) | Deactivating (meta) | Highly Favorable |

The pyridine core of this compound can participate in various transition metal-catalyzed cross-coupling reactions, which are essential for forming new carbon-carbon and carbon-heteroatom bonds. The pyridyl nitrogen can act as a directing group, facilitating C-H activation at the adjacent C3 position in certain transformations. rsc.orgrsc.orgrsc.org To participate in standard cross-coupling reactions like Suzuki-Miyaura or Heck, the pyridine ring must typically be pre-functionalized with a halide (e.g., Br, Cl) or a triflate group.

Suzuki-Miyaura Coupling: If a halogenated derivative of this compound is used (e.g., 5-bromo-N-cyclobutylpyridin-2-amine), it can undergo Suzuki-Miyaura coupling. This palladium-catalyzed reaction couples the pyridyl halide with an organoboron compound (boronic acid or ester) in the presence of a base. This method is highly efficient for creating new C-C bonds, attaching aryl or vinyl groups to the pyridine ring. nih.govacs.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org A halogenated this compound can react with an alkene to form a substituted vinylpyridine derivative. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.orgnih.gov The pyridyl nitrogen can sometimes complicate these reactions by coordinating to the palladium catalyst, potentially inhibiting its activity. nih.gov

Interactive Table: Potential Cross-Coupling Reactions of Halogenated this compound (Py-X)

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Py-R |

Cyclobutyl Ring Reactivity

The cyclobutyl group is an alicyclic, four-membered ring. Its primary chemical characteristic is the presence of significant ring strain due to the deviation of its C-C-C bond angles (around 90°) from the ideal tetrahedral angle of 109.5°. fiveable.me

Despite this strain, the cyclobutyl ring is generally more stable than the highly strained cyclopropyl (B3062369) ring. researchgate.net It is largely considered a stable, saturated hydrocarbon substituent under typical organic synthesis conditions. It is not prone to oxidation, especially compared to benzylic positions or alkyl groups with tertiary hydrogens. This metabolic stability is one reason for its incorporation into drug candidates. nih.gov

However, the inherent ring strain makes the cyclobutyl group susceptible to ring-opening reactions under more forcing conditions, such as high temperatures or in the presence of certain transition metal catalysts or strong acids. thecontentauthority.com For this compound, such reactions are not expected under standard synthetic transformations focused on the amine or pyridine moieties. The C-N bond connecting the cyclobutyl ring to the pyridine is a standard amine bond and would exhibit typical reactivity for that functional group. The reactivity of the C-H bonds on the cyclobutyl ring is characteristic of a saturated alkane and would only react under radical conditions (e.g., free-radical halogenation), which would likely be unselective and affect other parts of the molecule as well.

Catalytic Transformations Utilizing this compound

The aminopyridine moiety of this compound makes it a promising candidate as a ligand in transition metal catalysis. The nitrogen atoms of the pyridine ring and the exocyclic amine can chelate to a metal center, forming stable complexes that can catalyze a variety of organic transformations.

Iron complexes bearing aminopyridine ligands have been shown to be effective catalysts for atom transfer radical polymerization (ATRP). researchgate.net It is conceivable that an iron complex of this compound could exhibit similar catalytic activity. The steric and electronic properties of the cyclobutyl group could influence the catalyst's performance, potentially affecting the rate and selectivity of the polymerization.

Furthermore, iminopyridine-based cobalt(II) and nickel(II) complexes are active catalysts for 1,3-butadiene (B125203) polymerization. researchgate.net Modification of the exocyclic amine in this compound to an imine would provide access to analogous ligands, where the cyclobutyl substituent could modulate the catalytic properties.

Non Clinical Research Applications and Functional Materials Development

N-cyclobutylpyridin-2-amine as a Versatile Chemical Building Block

This compound serves as a valuable scaffold in organic synthesis, primarily owing to the presence of two key reactive sites: the secondary amine and the pyridine (B92270) ring. These features allow for a wide range of chemical modifications, making it an attractive starting material for the synthesis of more complex molecules.

The structure of this compound, containing both an amino group and a pyridine nucleus, makes it a suitable precursor for the synthesis of various fused heterocyclic systems. The reactivity of the 2-aminopyridine (B139424) moiety is well-established in heterocyclic chemistry. The exocyclic nitrogen atom can act as a nucleophile, while the pyridine ring can participate in cyclization reactions. For instance, primary and secondary aminopyridines are known to react with a variety of reagents to form bicyclic and tricyclic heterocyclic compounds, which are often of interest in medicinal chemistry and materials science.

While specific examples detailing the use of this compound in complex heterocyclic synthesis are not extensively documented in publicly available research, the general reactivity patterns of 2-aminopyridines suggest its utility in constructing novel molecular frameworks. Reactions could involve condensations with dicarbonyl compounds to form fused pyrimidines or reactions with other bifunctional reagents to create unique ring systems.

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. The core principle involves the systematic and repetitive covalent linkage of various "building blocks" to a central scaffold. This compound is an ideal candidate for such a scaffold.

The secondary amine provides a convenient point for diversification. A wide array of substituents can be introduced at this position through reactions such as acylation, alkylation, or sulfonylation. Furthermore, the pyridine ring can be functionalized, for example, through electrophilic substitution, to introduce additional diversity. By systematically varying the substituents at these positions, a large library of analogues can be generated. These libraries are invaluable in drug discovery and materials science for screening and identifying compounds with desired biological activities or material properties.

The generation of a combinatorial library from this compound could proceed by reacting the core scaffold with a set of diverse building blocks. For example, a library of amides could be synthesized by reacting this compound with a collection of different carboxylic acids. Similarly, a library of ureas could be generated through its reaction with various isocyanates.

Coordination Chemistry and Ligand Design for Metal Complexes

The presence of both a pyridyl nitrogen and a secondary amine nitrogen atom makes this compound an excellent bidentate ligand for the coordination of metal ions. The formation of stable chelate rings with metal centers is a key feature of its coordination chemistry.

This compound can coordinate to a variety of transition metal ions, including copper(II) and nickel(II), to form stable metal complexes. The synthesis of these complexes typically involves the reaction of a metal salt (e.g., CuCl₂, Ni(NO₃)₂) with the ligand in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Representative Characterization Data for Similar N-pyridyl-N-alkylamine Metal Complexes:

| Property | Cu(II) Complex | Ni(II) Complex |

| Geometry | Distorted Square Planar or Octahedral | Octahedral or Square Planar |

| Magnetic Moment (μ_eff) | ~1.7-2.2 B.M. | ~2.9-3.4 B.M. (Octahedral) or Diamagnetic (Square Planar) |

| UV-Vis (λ_max) | d-d transitions in the visible region | d-d transitions in the visible region |

| IR Spectroscopy (cm⁻¹) | Shifts in C=N and N-H stretching frequencies upon coordination | Shifts in C=N and N-H stretching frequencies upon coordination |

This table is illustrative and based on general data for similar complexes, not specific experimental values for this compound complexes.

The characterization of these complexes often reveals a 1:1 or 1:2 metal-to-ligand stoichiometry. X-ray crystallography can provide definitive structural information, confirming the coordination of both the pyridyl and the amine nitrogen atoms to the metal center. Spectroscopic techniques such as UV-Vis and IR spectroscopy provide insights into the electronic structure and the coordination environment of the metal ion. Magnetic susceptibility measurements can help determine the geometry and the oxidation state of the metal center.

Metal complexes containing ligands similar to this compound have been explored for their catalytic activity in various organic transformations. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents, which in turn influences the catalytic performance of the metal complex.

While direct catalytic applications of this compound complexes are not widely reported, related complexes have shown promise in areas such as:

Polymerization: Nickel and copper complexes with bidentate N-N ligands can act as catalysts for olefin polymerization. The ligand framework plays a crucial role in determining the activity of the catalyst and the properties of the resulting polymer.

Organic Transformations: These types of complexes can also catalyze a range of organic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The ability of the ligand to stabilize the metal center in different oxidation states is key to its catalytic function.

The potential of this compound metal complexes in catalysis remains an area for further investigation.

Development of Advanced Functional Materials

The incorporation of this compound into larger molecular architectures or polymers could lead to the development of advanced functional materials. The properties of such materials would be dictated by the chemical and physical characteristics of the this compound unit.

Although specific research on the use of this compound in functional materials is limited, the structural motifs present in the molecule suggest potential applications. For instance, polymers functionalized with di(2-picolyl)amine, a structurally related ligand, have been used to create metallo-hydrogels. These hydrogels exhibit tunable mechanical properties based on the coordination of different metal ions. This suggests that polymers incorporating this compound could also form novel materials with stimuli-responsive properties.

Potential areas for exploration include:

Metal-Organic Frameworks (MOFs): The bidentate nature of this compound makes it a potential building block for the construction of MOFs, which have applications in gas storage, separation, and catalysis.

Conducting Polymers: Incorporation into conjugated polymer backbones could lead to materials with interesting electronic and optical properties.

Sensors: The ability of the ligand to bind to specific metal ions could be exploited in the design of chemical sensors.

Further research is needed to fully realize the potential of this compound in the development of advanced functional materials.

Integration into Polymer Architectures for Specific Material Properties

The incorporation of pyridine moieties into polymers is a known strategy to imbue materials with specific properties such as metal coordination capabilities, pH-responsiveness, and catalytic activity. The N-cyclobutyl group, being a bulky and hydrophobic substituent, could influence the steric and solubility properties of such polymers. For instance, its presence might enhance the solubility of the resulting polymer in non-polar organic solvents or alter the polymer's thermal properties, such as its glass transition temperature.

Hypothetically, this compound could be utilized as a monomer or a co-monomer in the synthesis of functional polymers. The amine group could be a site for reactions to form polyamides or polyimines, or the entire molecule could be incorporated as a side chain. The specific properties that would arise from the inclusion of the this compound moiety would be a subject for empirical investigation. A hypothetical data table illustrating potential properties is presented below.

Table 1: Hypothetical Properties of Polymers Incorporating this compound

| Property | Potential Effect of this compound Moiety | Rationale |

|---|---|---|

| Metal Ion Chelation | Enhanced selectivity for certain metal ions | The pyridine nitrogen and the exocyclic amine nitrogen can act as a bidentate ligand. The cyclobutyl group may sterically favor the binding of specific metal ions. |

| Solubility | Increased solubility in organic solvents | The hydrophobic nature of the cyclobutyl group could enhance solubility in non-polar solvents compared to polymers with unsubstituted aminopyridine. |

| Thermal Stability | Altered glass transition temperature (Tg) | The bulky cyclobutyl group could restrict chain mobility, potentially increasing the Tg of the polymer. |

| pH-Responsiveness | Tunable response to changes in pH | The basic nitrogen atoms in the pyridine ring and the amine group can be protonated, leading to conformational changes or alterations in solubility. |

Role in Sensor Technologies

The pyridin-2-amine scaffold is a recognized fluorophore and has been utilized in the development of fluorescent sensors. nih.govnih.gov While direct applications of this compound in sensor technologies are not documented, its structural features suggest it could serve as a platform for creating novel chemosensors. The fluorescence of the aminopyridine core can be sensitive to its local environment, making it suitable for detecting various analytes. mdpi.comresearchgate.net

The mechanism of sensing would likely involve the interaction of an analyte with the pyridine nitrogen or the secondary amine, leading to a change in the molecule's electronic properties and, consequently, its fluorescence emission (a phenomenon known as "turn-on" or "turn-off" fluorescence). The N-cyclobutyl group could play a role in modulating the sensor's selectivity and sensitivity by influencing its binding affinity for specific analytes through steric or electronic effects. Pyridine derivatives have been successfully used as fluorescent sensors for detecting toxic heavy metal ions. mdpi.comresearchgate.net

Table 2: Potential Sensing Applications for this compound Derivatives

| Analyte | Potential Sensing Mechanism | Expected Outcome |

|---|---|---|

| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Chelation with the pyridine and amine nitrogens | Quenching or enhancement of fluorescence upon binding. |

| Protons (pH) | Protonation of the nitrogen atoms | Shift in fluorescence wavelength or intensity in response to pH changes. |

| Organic Molecules | Host-guest interactions | Alteration of the fluorophore's microenvironment, leading to a change in fluorescence. |

Chemical Biology Research and Molecular Probe Development

Design of Molecular Probes for Biomolecular Interactions

N-substituted aminopyridines are valuable scaffolds in the design of molecular probes to study biomolecular interactions. nih.govnih.gov The pyridin-2-amine core can be chemically modified to introduce reactive groups or reporter moieties, while the N-substituent can be tailored to modulate properties like cell permeability and target affinity. Unsubstituted pyridin-2-amine itself has a high quantum yield, making it a promising base for fluorescent probes. nih.govnih.gov

Although there is no specific research on this compound as a molecular probe, its structure is analogous to other N-substituted aminopyridines that have been investigated. For example, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been developed for imaging α-synuclein aggregates in the context of Parkinson's disease. mdpi.com This suggests that the this compound framework could be explored for similar applications, where the cyclobutyl group might influence the binding selectivity and pharmacokinetic properties of the probe.

Studies on Ligand-Target Binding Mechanisms at a Molecular Level

The study of how small molecules bind to biological targets is crucial for drug discovery and chemical biology. N-substituted amino-heterocycles are frequently the subject of such studies. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target in cancer therapy. nih.gov Structure-activity relationship (SAR) studies of these compounds have provided insights into the molecular interactions that govern their binding and inhibitory activity. nih.gov

Environmental Research: Degradation Pathways and Metabolite Identification

The environmental fate of pyridine and its derivatives is an area of active research due to their presence in industrial and agricultural settings. tandfonline.comresearchgate.net The biodegradation of pyridines in soil and water is a key process that determines their persistence in the environment. tandfonline.comresearchgate.net Generally, the degradation of pyridine compounds by microorganisms involves initial hydroxylation of the pyridine ring, followed by ring cleavage. tandfonline.comresearchgate.net The nature and position of substituents on the pyridine ring can significantly influence the rate and pathway of degradation. tandfonline.comresearchgate.net

There is no specific information on the environmental degradation pathways of this compound. However, based on the general principles of pyridine biodegradation, it is likely that the degradation would be initiated by microbial action. Potential degradation pathways could involve:

Hydroxylation of the pyridine ring: This is a common initial step in the aerobic degradation of many pyridine derivatives.

N-dealkylation: The cleavage of the bond between the nitrogen and the cyclobutyl group could occur, leading to the formation of 2-aminopyridine and a cyclobutyl-containing metabolite.

Oxidation of the cyclobutyl ring: The cyclobutyl group itself could be a site for metabolic attack.

The identification of metabolites would require experimental studies using techniques such as liquid chromatography-mass spectrometry (LC-MS) to analyze samples from soil or water microcosms incubated with this compound.

Table 3: Hypothetical Metabolites of this compound in Environmental Degradation

| Hypothetical Metabolite | Potential Formation Pathway |

|---|---|

| N-cyclobutyl-hydroxypyridin-2-amine | Hydroxylation of the pyridine ring |

| 2-Aminopyridine | N-dealkylation |

| Cyclobutanol | N-dealkylation followed by oxidation of the cyclobutyl moiety |

| Ring-opened products | Cleavage of the pyridine ring following initial hydroxylation |

Future Research Directions and Emerging Opportunities

Innovations in Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly central to the synthesis of heterocyclic compounds, including derivatives of N-cyclobutylpyridin-2-amine. Future efforts will likely prioritize the development of environmentally benign synthetic routes that offer high atom economy, reduce waste, and utilize less hazardous materials.

Key areas of innovation include:

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step from three or more starting materials. researchgate.netnih.gov Research into new MCRs for synthesizing substituted 2-aminopyridines is a promising avenue. researchgate.net One-pot, three-component cascade strategies that combine reactions like Knoevenagel condensation and nucleophilic aromatic substitution (SNAr) can provide efficient access to diverse 2-aminopyridine (B139424) derivatives. researchgate.netnih.gov